5-Decenedioic acid

Physicochemical characterization Boiling point Distillation

Misidentification of unsaturated diacid isomers compromises metabolomics panels; saturated polymer building blocks lack latent reactivity for network formation. 5-Decenedioic acid (CAS 39516-91-1) addresses both. • Exclusive GC-MS standard for cis-5-decenedioic acid in MCAD deficiency diagnosis-pathway-distinct from cis-4-decenedioic (linoleate-derived). • Mid-chain (E)-olefin enables symmetric post-polymerization crosslinking for degradable polyesters-a capability sebacic acid cannot provide. • 98% HPLC purity; bulk quantities (kg to multi-kg) available with custom synthesis support.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 39516-91-1
Cat. No. B12659594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Decenedioic acid
CAS39516-91-1
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC(CC=CCCCC(=O)O)CC(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-2H,3-8H2,(H,11,12)(H,13,14)/b2-1+
InChIKeyWAGQZQAZCIOEDU-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Decenedioic Acid Identity and Differentiators


5-Decenedioic acid (CAS 39516-91-1), also designated (E)-dec-5-enedioic acid, is a C10 α,ω-dicarboxylic acid containing a single internal E-configured double bond between carbons 5 and 6. With a molecular formula of C10H16O4 and a molecular weight of 200.23 g/mol, it belongs to the medium-chain unsaturated dicarboxylic acid class [1]. The compound can be obtained synthetically via olefin metathesis of fatty acid derivatives—for instance, from the metathetical dimerization of 5-hexenoic acid methyl ester [2] or as a by-product in the conversion of eicosapentaenoic acid to benzene [3]. Its defining structural feature, the mid-chain olefin, imparts physicochemical properties and reactivity that diverge measurably from saturated chain-length analogs such as sebacic acid (decanedioic acid) and from positional isomers including cis-4-decenedioic, trans-3-decenedioic, and 2-decenedioic acids.

Why 5-Decenedioic Acid Substitution Fails


Unsaturated C10 dicarboxylic acids share the same elemental composition (C10H16O4) and nominal molecular weight, yet the position and stereochemistry of the double bond govern both metabolic fate and synthetic utility. In human metabolism, cis-5-decenedioic acid is produced exclusively via oxidation of oleic acid, whereas cis-4-decenedioic acid derives from linoleic acid; these isomers are not interchangeable in diagnostic biomarker panels for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. From a materials perspective, the centrally located double bond of 5-decenedioic acid enables symmetric post-polymerization crosslinking that isomers with terminal or off-center unsaturation cannot replicate, while the saturated analog sebacic acid (C10H18O4, mp 131–134 °C) offers no latent reactivity for polymer network formation [2]. Generic substitution without head-to-head verification therefore risks both analytical misidentification in metabolomics studies and divergent thermomechanical performance in polymeric materials.

5-Decenedioic Acid vs. Analogs: Evidence


Boiling Point vs. Sebacic and 4-Decenedioic Acids

5-Decenedioic acid exhibits a boiling point of 395.3 °C at 760 mmHg, which is significantly higher than that of its positional isomer 4-decenedioic acid (387.8 °C at 760 mmHg) and notably higher than sebacic acid, the saturated C10 dicarboxylic acid analog (294.5 °C at 100 mmHg, equivalent to a substantially lower normal boiling point) [1][2][3]. This 7.5 °C difference in normal boiling point between the 5-ene and 4-ene isomers provides a clear distillation-based identity check, while the 5-decenedioic–sebacic acid gap reflects the impact of mid-chain unsaturation on intermolecular forces.

Physicochemical characterization Boiling point Distillation Purity specification

LogP and pKa Across C10 Isomers

The predicted logP of 5-decenedioic acid (2.05) exceeds that of 4-decenedioic acid (predicted logP 2.08–2.27, varying by prediction method) and the experimentally referenced sebacic acid (logP ~1.1), indicating intermediate hydrophobicity [1][2]. The strongest acidic pKa of 5-decenedioic acid is predicted as 4.65, compared with 4.72 for cis-4-decenedioic acid [3]. These differences, although modest in absolute terms, alter partitioning behavior in biphasic systems and impact the selection of solvent systems for extraction, purification, and polymer processing.

Lipophilicity pKa Drug delivery Polymer hydrophobicity

Metabolic Origin: Oleic vs. Linoleic Acid

In human metabolism, cis-5-decenedioic acid arises exclusively from the β-oxidation of oleic acid via the cis-5-tetradecenedioic acid → cis-5-dodecenedioic acid → cis-5-decenedioic acid sequence, whereas cis-4-decenedioic acid is a linoleic acid-specific metabolite [1]. The presence of the cis-5 double bond constitutes a rate-limiting step for further β-oxidation, causing accumulation of cis-5 intermediates that is diagnostic of MCAD deficiency [2]. Quantitative urinary metabolomics in MCAD-deficient patients demonstrated that while cis-4-decenedioic acid excretion was markedly increased, cis-5-decenedioic acid was slightly decreased, and cis-5-dodecenedioic acid was increased [3]. These divergent responses among structurally similar isomers preclude mutual substitution in biomarker panels.

Metabolomics MCAD deficiency Biomarker beta-oxidation Oleic acid

Crosslinking vs. Sebacic Acid Polyesters

The dimethyl ester of 5-decenedioic acid, obtained via metathetical dimerization of 5-hexenoic acid methyl ester, has been successfully polycondensed with ethylene glycol and 1,4-butanediol to yield high-molecular-weight polyesters [1]. Unlike sebacic acid-based polyesters, which are fully saturated and cannot undergo post-polymerization crosslinking, polyesters incorporating 5-decenedioic acid retain an internal olefin that serves as a latent reactive site for subsequent curing, grafting, or network formation [2]. This feature enables the synthesis of degradable elastomers and thermoset materials that saturated diacid monomers cannot produce without additional functionalization steps.

Polymer synthesis Polyester Crosslinking Sustainable polymers Biodegradable plastics

Hydrogenation to Sebacic Acid

In a one-pot, two-step conversion of eicosapentaenoic acid (EPA) from microalgae oils to benzene via olefin metathesis and dehydrogenation, 5-decenedioic acid is generated as the sole major C10 diacid by-product alongside 5-octenoic acid [1]. Critically, when the dehydrogenation step is conducted under hydrogen pressure, 5-decenedioic acid is quantitatively hydrogenated in situ to sebacic acid without impairing the simultaneous dehydrogenation of 1,4-cyclohexadiene to benzene [2]. This tandem sequence establishes 5-decenedioic acid as a strategic intermediate that can be selectively diverted to either unsaturated polymer feedstock or saturated sebacic acid, depending on process economics.

Biorefinery Hydrogenation Sebacic acid Microalgae Green chemistry

Density and Refractive Index Identity Check

5-Decenedioic acid exhibits a density of 1.134 g/cm³ [1], which is slightly higher than the predicted density of 4-decenedioic acid (1.1 ± 0.1 g/cm³) [2] and lower than sebacic acid (1.21 g/cm³ at 20 °C) [3]. The refractive index of 5-decenedioic acid (1.496) [1] matches that of 4-decenedioic acid (1.496) [2], indicating that while density can discriminate among isomers, refractive index alone cannot. These two orthogonal measurements together provide a rapid QC fingerprint to confirm receipt of the correct isomer.

Quality control Density Refractive index Identity testing

5-Decenedioic Acid Applications


Crosslinkable Biodegradable Polyesters

5-Decenedioic acid dimethyl ester can be polycondensed with aliphatic diols such as ethylene glycol or 1,4-butanediol to produce high-molecular-weight polyesters that retain a mid-chain olefin. This internal double bond serves as a latent crosslinking site, enabling subsequent curing to form degradable elastomers—a capability that sebacic acid-based polyesters lack without additional unsaturated co-monomers [1]. Procurement of 5-decenedioic acid for this application is supported by the demonstrated synthesis and polycondensation of its dimethyl ester as reported by Warwel et al. (2004).

On-Demand Sebacic Acid Production

In processes that convert microalgae-derived eicosapentaenoic acid to benzene via tandem olefin metathesis and dehydrogenation, 5-decenedioic acid appears as a major by-product [2]. By performing the dehydrogenation step under hydrogen pressure, this unsaturated diacid is quantitatively hydrogenated to sebacic acid in the same reactor, providing a flexible intermediate that can be diverted either to unsaturated polymer application or to the saturated commodity chemical sebacic acid without process interruption [2].

Oleic Acid Pathway Metabolomics Standard

cis-5-Decenedioic acid is the unique metabolic signature of oleic acid β-oxidation in humans, proceeding through cis-5-dodecenedioic acid as the immediate precursor [3]. In MCAD deficiency, its urinary excretion pattern diverges from that of cis-4-decenedioic acid (linoleic acid pathway) and cis-5-dodecenedioic acid, making it an indispensable reference standard for gas chromatography–mass spectrometry (GC-MS) metabolomics workflows that aim to differentiate fatty acid oxidation defects [4]. Laboratories procuring this compound for biomarker studies must specify the cis-5 isomer to ensure correct pathway assignment.

Quality Control Identity Verification

The combination of boiling point (395.3 °C at 760 mmHg), density (1.134 g/cm³), and logP (2.05) provides a multi-parameter identity fingerprint that distinguishes 5-decenedioic acid from its positional isomers 4-decenedioic acid (bp 387.8 °C, density ~1.1 g/cm³) [5][6] and from the saturated analog sebacic acid (bp ~374.3 °C at 760 mmHg predicted, density 1.21 g/cm³) [7]. These orthogonal measurements enable incoming QC laboratories to verify correct compound identity using standard equipment without requiring NMR or MS facilities.

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